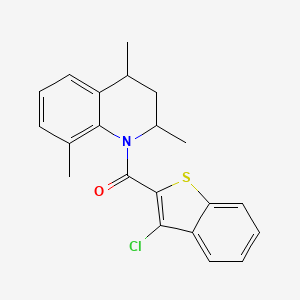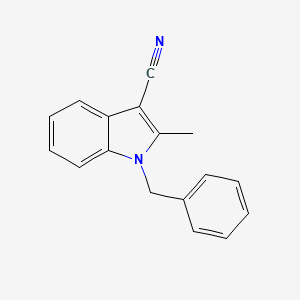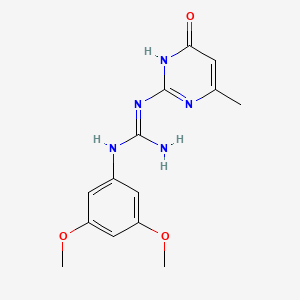
(3-chloro-1-benzothiophen-2-yl)(2,4,8-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with a complex structure that combines a benzothiophene moiety with a tetrahydroquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of 3-chloro-1-benzothiophene-2-carbonyl chloride: This intermediate is prepared by reacting 3-chloro-1-benzothiophene with thionyl chloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The chloro group in the benzothiophene moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols.
Substitution: Formation of amine or thiol derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The benzothiophene moiety may interact with enzyme active sites or receptor binding pockets, while the tetrahydroquinoline core can modulate the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-1-benzothiophene-2-carbonyl chloride: Shares the benzothiophene moiety but lacks the tetrahydroquinoline core.
2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline: Contains the tetrahydroquinoline core but lacks the benzothiophene moiety.
Uniqueness
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse scientific investigations.
Propriétés
Formule moléculaire |
C21H20ClNOS |
|---|---|
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
(3-chloro-1-benzothiophen-2-yl)-(2,4,8-trimethyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClNOS/c1-12-7-6-9-15-13(2)11-14(3)23(19(12)15)21(24)20-18(22)16-8-4-5-10-17(16)25-20/h4-10,13-14H,11H2,1-3H3 |
Clé InChI |
LMWDHWWJWROSRM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C2=C(C=CC=C12)C)C(=O)C3=C(C4=CC=CC=C4S3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11481967.png)

![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]-, methyl ester](/img/structure/B11481977.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11481985.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11481990.png)
![Acetonitrile, 2-[[1-(3-acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11481994.png)


![N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11482016.png)
![3-{4-[(3-Fluorobenzyl)oxy]phenyl}-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B11482019.png)
![1-[Bis(dimethylamino)methylene]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11482020.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11482028.png)
![ethyl 4-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11482048.png)
![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11482049.png)
